DC-CPin711

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

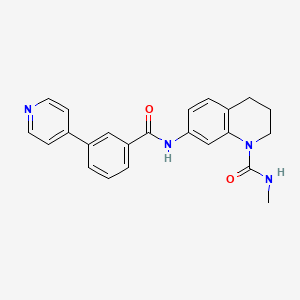

DC-CPin711 is a small molecule drug that acts as a potent and selective inhibitor of the bromodomain of CREB-binding protein (CBP). It has an IC50 value of 0.0626 μM and is primarily being researched for its potential therapeutic applications in treating neoplasms and hemic and lymphatic diseases, particularly leukemia .

Méthodes De Préparation

The synthesis of DC-CPin711 involves the design and synthesis of tetrahydroquinolin derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the formation of the tetrahydroquinolin core and subsequent functionalization to achieve the desired inhibitory activity . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and efficacy of the compound.

Analyse Des Réactions Chimiques

DC-CPin711 undergoes various chemical reactions, primarily focusing on its interaction with the bromodomain of CREB-binding protein. The compound is known to arrest the cell cycle at the G1 phase and induce apoptosis. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the tetrahydroquinolin core and its subsequent functionalization . The major products formed from these reactions are the functionalized tetrahydroquinolin derivatives that exhibit potent inhibitory activity against the CBP bromodomain.

Applications De Recherche Scientifique

DC-CPin711 has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the bromodomain of CREB-binding protein and its role in gene expression regulation. In biology and medicine, this compound is being researched for its potential therapeutic applications in treating leukemia and other neoplasms by inducing apoptosis and arresting the cell cycle at the G1 phase . Additionally, its selectivity towards the CBP bromodomain makes it a promising candidate for targeted cancer therapies.

Mécanisme D'action

DC-CPin711 exerts its effects by inhibiting the bromodomain of CREB-binding protein (CBP). This inhibition disrupts the interaction between CBP and acetylated histones, leading to changes in gene expression. The compound arrests the cell cycle at the G1 phase and induces apoptosis, thereby inhibiting the proliferation of cancer cells . The molecular targets involved in this mechanism include the CBP bromodomain and associated transcription factors.

Comparaison Avec Des Composés Similaires

DC-CPin711 is unique in its potent and selective inhibition of the CBP bromodomain. Similar compounds include other bromodomain inhibitors that target different bromodomains, such as BRD4 inhibitors. this compound’s selectivity towards the CBP bromodomain and its ability to induce apoptosis and arrest the cell cycle at the G1 phase make it a distinct and valuable compound for research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C23H22N4O2 |

|---|---|

Poids moléculaire |

386.4 g/mol |

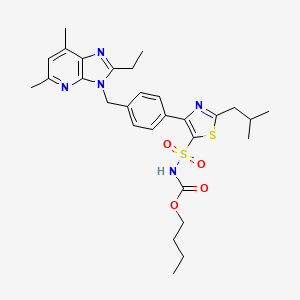

Nom IUPAC |

N-methyl-7-[(3-pyridin-4-ylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxamide |

InChI |

InChI=1S/C23H22N4O2/c1-24-23(29)27-13-3-6-17-7-8-20(15-21(17)27)26-22(28)19-5-2-4-18(14-19)16-9-11-25-12-10-16/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,24,29)(H,26,28) |

Clé InChI |

FKQOEFTVOPIHMO-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=NC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)

![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)